molecular formula C14H20N4O4 B14086419 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid

Cat. No.: B14086419
M. Wt: 308.33 g/mol
InChI Key: VUWBYFZPUMFUSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid typically involves the reaction of tert-butoxycarbonyl-protected piperazine with pyrimidine-4-carboxylic acid under specific conditions . The reaction conditions often include the use of coupling reagents and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified compounds with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid involves its role as a crosslinker in the formation of PROTAC degraders. These degraders target specific proteins for degradation by recruiting them to the ubiquitin-proteasome system. The compound’s molecular targets include proteins involved in various cellular pathways, and its action is mediated through the formation of ternary complexes that facilitate protein degradation .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(21)18-8-6-17(7-9-18)12-15-5-4-10(16-12)11(19)20/h4-5H,6-9H2,1-3H3,(H,19,20)

InChI Key

VUWBYFZPUMFUSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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